molecular formula C14H14N2O2 B1452651 Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate CAS No. 880494-17-7

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate

Cat. No.: B1452651
CAS No.: 880494-17-7
M. Wt: 242.27 g/mol
InChI Key: ZDSSMOFQNIHBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and an amino group substituted with a pyridin-2-ylmethyl moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence its biochemical activity . For instance, it can bind to copper (II) ions, forming stable complexes that can be studied for their catalytic properties . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and receptors . For example, this compound can inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity . It can also activate certain enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding carboxylic acid and alcohol. This compound can also interact with cytochrome P450 enzymes, leading to oxidative metabolism and the formation of reactive intermediates. These metabolic processes can influence the overall activity and toxicity of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and nucleus, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles through post-translational modifications or by binding to targeting signals . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate typically involves the reaction of 2-aminomethylpyridine with methyl 2-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts for organic reactions.

    Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including fibrosis and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is unique due to its ester functionality combined with the pyridin-2-ylmethyl group. This combination allows for versatile chemical modifications and a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable complexes with metal ions further enhances its utility .

Properties

IUPAC Name

methyl 2-(pyridin-2-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-7-2-3-8-13(12)16-10-11-6-4-5-9-15-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSMOFQNIHBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262708
Record name Methyl 2-[(2-pyridinylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880494-17-7
Record name Methyl 2-[(2-pyridinylmethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880494-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-pyridinylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.